![molecular formula C19H28O3 B14668383 4-[3-Methoxy-4-(octyloxy)phenyl]but-3-EN-2-one CAS No. 37079-92-8](/img/structure/B14668383.png)
4-[3-Methoxy-4-(octyloxy)phenyl]but-3-EN-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-Methoxy-4-(octyloxy)phenyl]but-3-EN-2-one is an organic compound with a complex structure that includes a methoxy group, an octyloxy group, and a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-Methoxy-4-(octyloxy)phenyl]but-3-EN-2-one typically involves the reaction of 4-n-octyloxy-3-methoxybenzaldehyde with appropriate reagents under controlled conditions. One common method involves the use of a base-catalyzed aldol condensation reaction, where the aldehyde reacts with a suitable ketone to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-[3-Methoxy-4-(octyloxy)phenyl]but-3-EN-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the phenyl ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are used for halogenation and nitration reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
4-[3-Methoxy-4-(octyloxy)phenyl]but-3-EN-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-[3-Methoxy-4-(octyloxy)phenyl]but-3-EN-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Methoxyphenyl)but-3-en-2-one: This compound shares a similar structure but lacks the octyloxy group.
4-(4-Hydroxy-3-methoxyphenyl)but-3-en-2-one: This compound has a hydroxy group instead of an octyloxy group.
Uniqueness
4-[3-Methoxy-4-(octyloxy)phenyl]but-3-EN-2-one is unique due to the presence of both methoxy and octyloxy groups, which confer specific chemical and physical properties. These groups can influence the compound’s solubility, reactivity, and biological activity, making it distinct from similar compounds .
Eigenschaften
CAS-Nummer |
37079-92-8 |
|---|---|
Molekularformel |
C19H28O3 |
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
4-(3-methoxy-4-octoxyphenyl)but-3-en-2-one |
InChI |
InChI=1S/C19H28O3/c1-4-5-6-7-8-9-14-22-18-13-12-17(11-10-16(2)20)15-19(18)21-3/h10-13,15H,4-9,14H2,1-3H3 |
InChI-Schlüssel |
IJLXKAGBSWVETN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC1=C(C=C(C=C1)C=CC(=O)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


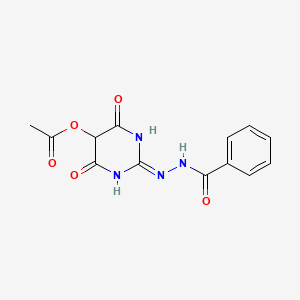

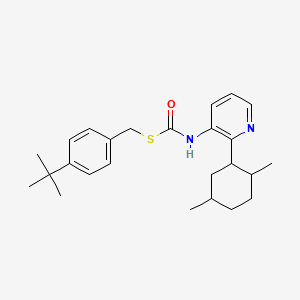

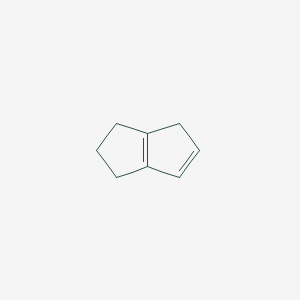
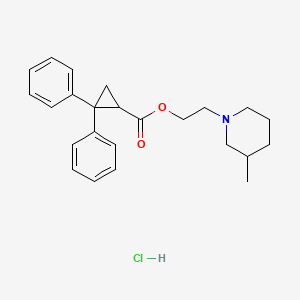
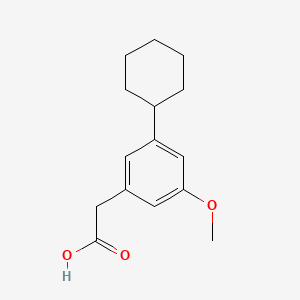
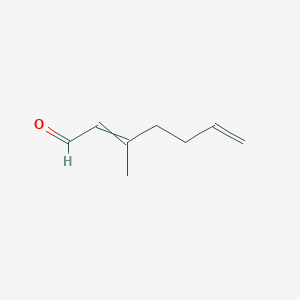

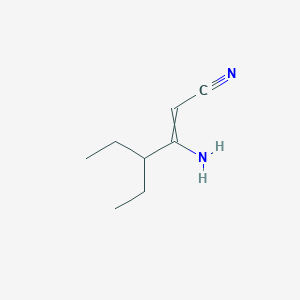
![3-Nitrosopyrazolo[1,5-a]pyridine](/img/structure/B14668359.png)
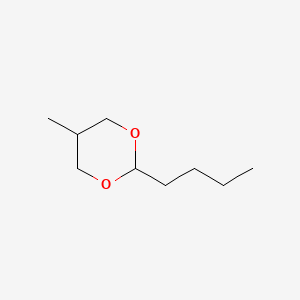
![Benzamide, 4-methyl-N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-](/img/structure/B14668366.png)

